molecular formula C9H18N2O3 B3357171 Methyl 4-(butylnitrosoamino)butanoate CAS No. 71294-39-8

Methyl 4-(butylnitrosoamino)butanoate

Cat. No.: B3357171
CAS No.: 71294-39-8
M. Wt: 202.25 g/mol
InChI Key: CWNGXHDLMAPSMH-UHFFFAOYSA-N
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Description

Methyl 4-(butylnitrosoamino)butanoate is an organic compound with the molecular formula C9H18N2O3 It is a nitrosoamine derivative, which means it contains a nitroso group (–NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(butylnitrosoamino)butanoate typically involves the reaction of butylamine with nitrous acid to form butylnitrosoamine, which is then esterified with methyl 4-bromobutanoate. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the careful handling of nitrous acid and butylamine, followed by esterification and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(butylnitrosoamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of carboxylic acids or other esters.

Scientific Research Applications

Methyl 4-(butylnitrosoamino)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosoamine toxicity.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(butylnitrosoamino)butanoate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with proteins, DNA, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and nitrosative stress responses.

Comparison with Similar Compounds

Methyl 4-(butylnitrosoamino)butanoate can be compared with other nitrosoamine derivatives, such as:

    N-Nitrosodimethylamine (NDMA): Known for its carcinogenic properties.

    N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosoamine.

    N-Nitrosomorpholine (NMOR): Used in research to study nitrosoamine toxicity.

Compared to these compounds, this compound may have unique properties due to its specific molecular structure, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[butyl(nitroso)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-4-7-11(10-13)8-5-6-9(12)14-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNGXHDLMAPSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC(=O)OC)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991594
Record name Methyl 4-[butyl(nitroso)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71294-39-8
Record name Butanoic acid, 4-(butylnitrosoamino)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071294398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-[butyl(nitroso)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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